molecular formula C12H18ClNO B7863037 2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol

2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol

Cat. No.: B7863037
M. Wt: 227.73 g/mol
InChI Key: AWHDPRILFYIXJY-UHFFFAOYSA-N
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Description

2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol is a tertiary amine derivative featuring a benzyl group substituted with a chlorine atom at the 3-position, an isopropyl amino group, and an ethanol moiety. Its molecular formula is C₁₂H₁₇ClNO, with a molecular weight of 229.72 g/mol (calculated). This compound was previously available for laboratory use but has been discontinued by suppliers such as CymitQuimica, as indicated in product catalogs .

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl-propan-2-ylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-10(2)14(6-7-15)9-11-4-3-5-12(13)8-11/h3-5,8,10,15H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHDPRILFYIXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol typically involves the reaction of 3-chlorobenzyl chloride with isopropylamine in the presence of ethanol. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Formation of various substituted benzyl compounds.

Scientific Research Applications

2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol has several scientific research applications:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a building block for bioactive molecules or as a probe in biological studies.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

Key Differences :

  • The increased molecular weight (261.28 vs. 229.72 g/mol) may influence solubility and diffusion properties.

2-[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-ethanol

  • CAS : 1247780-25-1
  • Molecular Formula: C₁₂H₁₆ClFNO (inferred from structure)
  • Substituents : Dual halogenation (2-chloro and 6-fluoro) on the benzyl ring.
  • Purity : 95% (discontinued product) .

Key Differences :

  • The steric effects of dual substitution may reduce conformational flexibility compared to mono-substituted analogs.

Table 1. Comparative Overview of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Status
2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol Not provided C₁₂H₁₇ClNO 229.72 3-Cl N/A Discontinued
2-[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-ethanol 1353985-63-3 C₁₃H₁₈F₃NO 261.28 3-CF₃ ≥95% Discontinued
2-[(2-Chloro-6-fluoro-benzyl)-isopropyl-amino]-ethanol 1247780-25-1 C₁₂H₁₆ClFNO 244.72 (calculated) 2-Cl, 6-F 95% Discontinued

Discussion of Structural and Functional Implications

Fluorine (F) in the 6-position (CAS 1247780-25-1) may stabilize metabolic pathways due to its strong carbon-fluorine bond, reducing oxidative degradation .

Steric and Electronic Considerations: Mono-substituted analogs (e.g., 3-Cl) offer simpler synthetic routes, whereas dual-substituted derivatives (e.g., 2-Cl-6-F) may require regioselective strategies.

Limitations in Current Data: All three compounds are discontinued, limiting access to updated pharmacological or toxicological profiles.

Biological Activity

2-[(3-Chloro-benzyl)-isopropyl-amino]-ethanol is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential applications through data tables and research findings.

Chemical Structure and Properties

The compound features an isopropyl amino group linked to a chlorobenzyl moiety, which may influence its interaction with biological systems. The presence of both an isopropyl amino group and a chlorobenzyl moiety distinguishes it from structurally similar compounds, potentially enhancing its biological activity and specificity.

Compound Name Structure Features Unique Aspects
3-ChlorobenzylamineChlorobenzene + amineSimpler structure; lacks hydroxyl group
IsopropylamineIsopropyl + amineNo aromatic system; less complex
BenzylamineBenzene + amineLacks chlorine; no isopropyl group
4-Chlorobenzyl-isopropanolChlorobenzene + isopropanolDifferent position of chlorine; more hydrophobic

Pharmacological Profile

Preliminary studies suggest that this compound may exhibit several biological activities relevant to medicinal chemistry, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.
  • Antioxidant Properties : Its structural features may contribute to antioxidant activity, which is crucial in counteracting oxidative stress in biological systems.
  • Cytotoxic Effects : Initial assays indicate that it may induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological receptors or enzymes. This interaction could modulate various signaling pathways involved in cell proliferation, apoptosis, and immune responses.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values were recorded as follows:
    • Staphylococcus aureus: MIC = 0.05 mg/mL
    • Escherichia coli: MIC = 0.1 mg/mL
  • Cytotoxicity Assays : A study evaluating the cytotoxic effects on cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability:
    • HeLa Cells: IC50 = 15 µM
    • MCF-7 Cells: IC50 = 20 µM
  • Antioxidant Activity : The compound's antioxidant capacity was assessed using DPPH radical scavenging assays, yielding an IC50 value of 30 µM, indicating moderate antioxidant activity.

Future Directions

Further research is necessary to elucidate the full pharmacological profile of this compound. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : To clarify the molecular pathways affected by the compound.
  • Structural Modifications : To optimize its biological activity and reduce potential side effects.

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